(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)(phenyl)methanamine hydrochloride

概要

説明

Molecular Structure Analysis

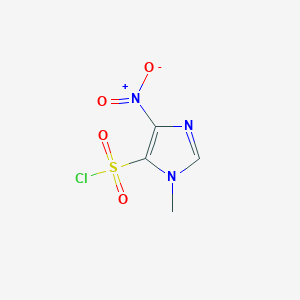

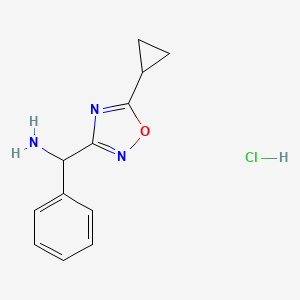

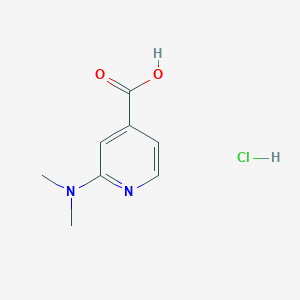

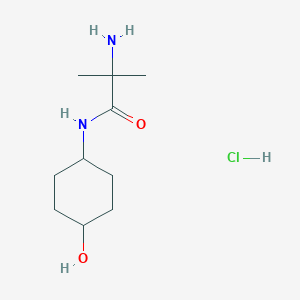

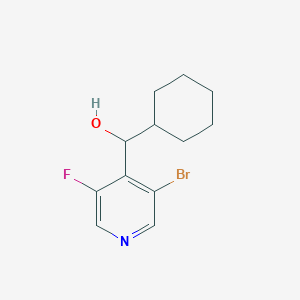

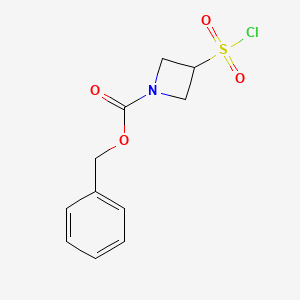

The molecular structure of “(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)(phenyl)methanamine hydrochloride” consists of a five-membered heterocyclic ring system with two nitrogen atoms, one oxygen atom, and two carbon atoms . The presence of the two carbon atoms allows two substituents in the oxadiazole ring, whose positions cause differences in their properties due to variation in the electronic environment .Physical And Chemical Properties Analysis

“(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)(phenyl)methanamine hydrochloride” is a solid . Its molecular weight is 251.71.科学的研究の応用

Anticancer Activity

The oxadiazole derivatives have been synthesized and evaluated for their potential as anticancer agents. These compounds, including the one , have shown promising results against various cancer cell lines. For instance, certain oxadiazoles demonstrated IC50 values in the low micromolar range against MCF-7 (breast cancer) and KB (oral cancer) cell lines, indicating their potency . The compounds were characterized using techniques like FT-IR, LCMS, and NMR, ensuring their structural integrity and potential for further development as cancer therapeutics.

Anti-Infective Properties

Oxadiazoles, including the compound , have been studied for their anti-infective properties. They have shown a broad spectrum of activity against bacterial, viral, and leishmanial infections. The synthetic versatility of oxadiazoles allows for the exploration of structure-activity relationships (SAR), enhancing their potential as anti-infective agents . Researchers have also investigated the mode of action of these compounds, providing insights into their potential mechanisms against infectious agents.

Antibacterial Applications

The antibacterial activity of oxadiazoles has been a subject of interest due to the rise of antibiotic-resistant strains. Studies have shown that these compounds can be effective against both Gram-positive and Gram-negative bacteria. The compound you’ve mentioned could be part of this research, contributing to the development of new antibacterial agents that can combat resistance .

Antimicrobial Efficacy

Oxadiazoles have been tested for their antimicrobial efficacy against a variety of pathogens, including bacteria and fungi. The compound could be included in studies to determine its effectiveness against specific strains such as S. aureus, E. coli, and various fungal species. This research is crucial in the ongoing battle against antimicrobial resistance .

Safety and Hazards

将来の方向性

Oxadiazoles, such as “(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)(phenyl)methanamine hydrochloride”, have been synthesized as anti-infective agents having anti-bacterial, anti-viral, anti-leishmanial, etc. activities . The demand for new hybrid drugs acting against resistant microorganisms has necessitated the development of new chemical entities to act against these microorganisms . Therefore, the future direction could involve further exploration of the potential applications of this compound in various fields.

作用機序

Target of Action

The compound belongs to the class of 1,2,4-oxadiazoles . Compounds in this class have been found to exhibit a wide range of biological activities, including anti-bacterial, anti-viral, and anti-leishmanial activities

Biochemical Pathways

Without specific information on the compound’s targets and mode of action, it’s difficult to determine the exact biochemical pathways it affects. Based on the biological activities of other 1,2,4-oxadiazoles, it could potentially affect pathways related to bacterial cell wall synthesis, viral replication, or protozoan metabolism .

Pharmacokinetics

The compound’s molecular weight (17562 g/mol) suggests that it could potentially be absorbed orally. The presence of the polar oxadiazole group and nonpolar cyclopropyl and phenyl groups could influence its distribution and metabolism.

Result of Action

The molecular and cellular effects of this compound’s action would depend on its specific targets and mode of action. Given the biological activities of other 1,2,4-oxadiazoles, potential effects could include inhibition of bacterial growth, reduction of viral replication, or cytotoxic effects on protozoan parasites .

Action Environment

The compound’s action, efficacy, and stability could be influenced by various environmental factors, including pH, temperature, and the presence of other substances. The compound’s stability at room temperature has been reported .

特性

IUPAC Name |

(5-cyclopropyl-1,2,4-oxadiazol-3-yl)-phenylmethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3O.ClH/c13-10(8-4-2-1-3-5-8)11-14-12(16-15-11)9-6-7-9;/h1-5,9-10H,6-7,13H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRVMESQSBHHRHT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NC(=NO2)C(C3=CC=CC=C3)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-(aminomethyl)-1,4,6-trimethyl-1H,2H,3H-pyrazolo[3,4-b]pyridin-3-one](/img/structure/B1525011.png)

![[1-(1H-pyrazole-4-sulfonyl)piperidin-3-yl]methanamine](/img/structure/B1525018.png)

![2-Amino-1-[4-(trifluoromethyl)phenyl]butan-1-ol hydrochloride](/img/structure/B1525020.png)

![Tert-butyl 4-[2-(furan-2-yl)-2-hydroxyethyl]piperazine-1-carboxylate](/img/structure/B1525027.png)

![1-[2-(Aminomethyl)-3-methylbutyl]-2,4-dichlorobenzene](/img/structure/B1525028.png)